molecular formula C17H22N2O4S2 B1669804 Dansylmethionine CAS No. 17039-58-6

Dansylmethionine

Cat. No.: B1669804
CAS No.: 17039-58-6
M. Wt: 382.5 g/mol
InChI Key: ADWOYRHKFIZWFB-AWEZNQCLSA-N
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Description

Dansylmethionine is a derivative of methionine, an essential amino acid, where the amino group is tagged with a dansyl group (1-dimethylaminonaphthalene-5-sulfonyl chloride). This compound is known for its fluorescent properties, making it valuable in various biochemical applications, particularly in the identification and quantification of amino acids and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansylmethionine is synthesized by reacting methionine with dansyl chloride. The reaction typically occurs in an alkaline medium, such as sodium carbonate buffer, at room temperature. The free amino group of methionine reacts with dansyl chloride, forming the dansylated product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety.

    Substitution: The dansyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Oxidation of this compound typically yields sulfoxides or sulfones.

    Substitution Products: Substitution reactions can yield a variety of dansylated derivatives, depending on the nucleophile used.

Scientific Research Applications

Dansylmethionine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for the detection and quantification of amino acids and peptides.

    Biology: Employed in protein sequencing and identification of N-terminal amino acids.

    Medicine: Utilized in diagnostic assays and as a marker in various biochemical assays.

    Industry: Applied in the development of fluorescent tags for biochemical and pharmaceutical research.

Mechanism of Action

The primary mechanism of action of dansylmethionine involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property is exploited in various assays to detect and quantify the presence of amino acids, peptides, and proteins. The molecular targets include free amino groups in peptides and proteins, which react with the dansyl group to form a stable fluorescent product.

Comparison with Similar Compounds

    Dansylglycine: Another dansylated amino acid, used similarly in fluorescent tagging and detection.

    Dansylalanine: Used in protein sequencing and identification of amino acids.

    Dansylserine: Employed in biochemical assays for its fluorescent properties.

Uniqueness of Dansylmethionine: this compound is unique due to the presence of the methionine moiety, which can undergo specific reactions such as oxidation at the sulfur atom. This property can be exploited in studies focusing on sulfur-containing amino acids and their derivatives.

Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWOYRHKFIZWFB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53332-30-2 (cyclohexylammonium salt)
Record name Dansylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40937760
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17039-58-6
Record name Dansylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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